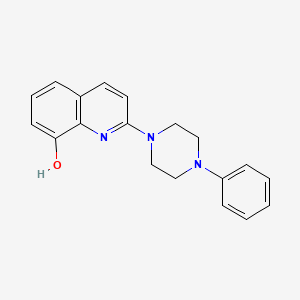

2-(4-Phenylpiperazin-1-yl)quinolin-8-ol

Description

Overview of Quinoline (B57606) and Piperazine (B1678402) Scaffolds in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. researchgate.netrsc.orgmdpi.comnih.gov The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological effects.

Similarly, the piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a ubiquitous feature in a multitude of approved drugs. nih.govresearchgate.net Its presence can significantly influence a molecule's pharmacokinetic properties, such as solubility and bioavailability. Piperazine derivatives are integral to drugs with diverse therapeutic applications, including antipsychotic, antidepressant, and anticancer agents. nih.govresearchgate.net

The Molecular Hybridization Strategy in Drug Discovery

Molecular hybridization is a rational drug design approach that involves covalently linking two or more pharmacophoric units to create a single hybrid molecule. nih.govrsc.orgnih.govresearchgate.netmdpi.com This strategy is predicated on the idea that the resulting hybrid may exhibit an improved biological profile compared to its individual components. The goals of molecular hybridization can be multifaceted, aiming to:

Enhance potency: By combining two active moieties, the hybrid may exhibit stronger interactions with its biological target.

Improve selectivity: The hybrid structure can be designed to fit more specifically into the binding site of a target protein, reducing off-target effects.

Achieve dual-targeting: The hybrid may be able to interact with two different biological targets simultaneously, which can be particularly beneficial in treating complex multifactorial diseases like cancer.

Overcome drug resistance: By incorporating a novel mechanism of action, hybrid compounds may be effective against pathogens or cancer cells that have developed resistance to existing therapies.

Focus on 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol within the Quinoline-Piperazine Hybrid Landscape

The compound 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol is a prime example of the molecular hybridization strategy, integrating the quinoline and piperazine scaffolds. In this specific architecture, the piperazine ring acts as a linker between the quinoline core at the 2-position and a phenyl group. The presence of a hydroxyl group at the 8-position of the quinoline ring is also a notable feature, as the 8-hydroxyquinoline (B1678124) moiety is known for its metal-chelating properties and has been explored for its potential in neuroprotective and antimicrobial applications.

The table below provides a summary of the key chemical identifiers for this compound.

| Property | Value |

| IUPAC Name | 2-(4-phenylpiperazin-1-yl)quinolin-8-ol |

| CAS Number | 941868-43-5 |

| Molecular Formula | C₁₉H₁₉N₃O |

| Molecular Weight | 305.38 g/mol |

Future research efforts are needed to elucidate the specific synthesis, detailed characterization, and comprehensive biological evaluation of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol. Such studies would be instrumental in unlocking the full therapeutic potential of this intriguing hybrid molecule and would contribute valuable knowledge to the broader field of quinoline-piperazine hybrids in drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylpiperazin-1-yl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c23-17-8-4-5-15-9-10-18(20-19(15)17)22-13-11-21(12-14-22)16-6-2-1-3-7-16/h1-10,23H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEBIHHGSQJBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401279763 | |

| Record name | 2-(4-Phenyl-1-piperazinyl)-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941868-43-5 | |

| Record name | 2-(4-Phenyl-1-piperazinyl)-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941868-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Phenyl-1-piperazinyl)-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Phenylpiperazin 1 Yl Quinolin 8 Ol and Analogous Structures

General Synthetic Strategies for Quinoline-Piperazine Hybrids

The construction of quinoline-piperazine hybrids generally involves two primary approaches: either building the quinoline (B57606) ring onto a pre-existing piperazine-containing fragment or, more commonly, attaching the piperazine (B1678402) moiety to a pre-synthesized quinoline scaffold. Numerous strategies exist for the synthesis of the quinoline core itself, including classic named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. rroij.comrsc.org

Once the quinoline scaffold is obtained, the piperazine group can be introduced through various coupling reactions. A frequent strategy involves the reaction of a halogenated quinoline (e.g., 2-chloroquinoline) with the desired piperazine derivative. This nucleophilic substitution reaction is a cornerstone for creating the C-N bond between the two heterocyclic systems.

Another approach involves a multistep sequence where a functional group on the quinoline ring is elaborated to incorporate the piperazine. For example, a methyl group at the 2-position of quinoline can be brominated and subsequently reacted with a piperazine to form the linker. researchgate.net These general strategies provide a versatile toolkit for accessing a wide array of quinoline-piperazine derivatives. nih.govrsc.org

Specific Routes to 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol and Related Quinolin-8-ol Derivatives

The synthesis of the target compound and its analogs often focuses on leveraging the reactivity of the 8-hydroxyquinoline (B1678124) (8-HQ) core, a privileged scaffold in medicinal chemistry. indexcopernicus.com

Condensation reactions are a primary method for synthesizing 8-hydroxyquinoline derivatives. rroij.com The Friedländer synthesis, for instance, involves the condensation of a substituted o-aminoacetophenone with a suitable ketone to form the quinoline ring system. rroij.comscispace.com For hybrids, a common and direct approach is the nucleophilic aromatic substitution (SNAr) reaction. A precursor such as 2-chloroquinolin-8-ol (B1361850) can be reacted directly with 1-phenylpiperazine. The reaction is typically carried out in a high-boiling point solvent in the presence of a base to facilitate the condensation and neutralize the HCl byproduct.

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| 2-Chloroquinolin-8-ol | 1-Phenylpiperazine | Base (e.g., K₂CO₃), High-boiling solvent (e.g., DMF) | 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol |

| 2-Alkyl-5,7-dichloro-8-hydroxyquinoline | Grignard Reagents (RMgX) | Copper-catalyzed | 2-Alkyl-8-hydroxyquinoline |

| 8-Hydroxyquinoline-2-carboxylic acid | Substituted anilines | Phosphorus trichloride | 8-Hydroxy-N-phenylquinoline-2-carboxamides nih.gov |

The Mannich reaction is a powerful tool for the C-alkylation of acidic protons, and it is particularly effective for functionalizing the electron-rich phenol (B47542) ring of 8-hydroxyquinoline. mdpi.com This one-pot, three-component reaction typically involves 8-hydroxyquinoline, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov The reaction proceeds via the formation of an Eschenmoser-like salt or an iminium ion, which then undergoes electrophilic attack by the 8-hydroxyquinoline ring, predominantly at the C-5 or C-7 position due to the directing effect of the hydroxyl group. acs.org

While this method is most commonly used for substitution at the 5 and 7 positions, it provides a key strategy for creating quinolin-8-ol derivatives with aminoalkyl side chains. researchgate.net For example, reacting 8-hydroxyquinoline with formaldehyde (B43269) and piperazine can yield 7-(piperazin-1-ylmethyl)quinolin-8-ol. nih.gov Subsequent N-arylation of the piperazine ring could then provide an indirect route to the desired structural motif.

Table of Representative Mannich Reactions on 8-Hydroxyquinoline

| 8-HQ Derivative | Amine | Aldehyde | Product Position | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | Piperazine | Paraformaldehyde | 7-position | nih.gov |

| 5-Chloro-8-hydroxyquinoline | Ciprofloxacin | Paraformaldehyde | 7-position | mdpi.com |

Complex hybrid molecules often necessitate multistep synthetic sequences. rsc.org The synthesis of quinoline-piperazine hybrids frequently begins with the construction of the core quinoline ring, followed by its functionalization and subsequent coupling with piperazine. researchgate.netnih.gov

A representative multistep synthesis for a related compound, 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol, illustrates this approach. nih.gov The synthesis involved preparing the 8-hydroxyquinoline portion and the piperazine side-chain separately, followed by their eventual coupling. Such strategies allow for the modular construction of complex derivatives, where different quinoline cores and piperazine substituents can be combined to create libraries of compounds. nih.gov

Another multistep pathway involves starting with a substituted aniline, which is first converted to a β-enamino ester by reacting with ethyl acetoacetate. This intermediate is then cyclized to form a 4-hydroxyquinoline (B1666331) derivative. The hydroxyl group can be converted to a better leaving group (e.g., chloride), which is then displaced by the piperazine nucleophile. nih.govrsc.org

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing yields, and improving the purity of products. nih.gov This technology is well-suited for the synthesis of heterocyclic compounds, including quinoline-piperazine hybrids. frontiersin.org Condensation reactions, such as the coupling of a halo-quinoline with a piperazine, can often be completed in minutes under microwave irradiation, compared to hours or days using conventional heating methods. researchgate.net

For instance, the synthesis of 8-hydroxyquinoline-2-carboxanilides via the condensation of 8-hydroxyquinoline-2-carboxylic acid with substituted anilines has been efficiently performed using microwave heating. nih.gov Similarly, multicomponent Mannich reactions to produce compounds like 7-((4-benzylpiperazin-1-yl)methyl)-8-hydroxyquinolines have been successfully carried out under microwave-assisted conditions, significantly reducing reaction times. nih.gov

Purification and Spectroscopic Characterization Techniques in Compound Development

Following synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Common purification techniques for quinoline derivatives include:

Recrystallization: This is a standard method for purifying solid compounds. The choice of solvent is critical to obtain high purity crystals. scispace.com

Column Chromatography: Silica gel column chromatography is widely used to separate the target compound from impurities based on differences in polarity.

Acid-Base Extraction: The basic nitrogen atom in the quinoline and piperazine rings allows for purification by extraction. The compound can be protonated with acid to move into an aqueous layer, leaving non-basic impurities in an organic layer. The process is then reversed by adding a base. researchgate.net

Conversion to Salts: Purification can sometimes be achieved by converting the basic compound into a salt (e.g., hydrochloride, phosphate, or picrate), which can be selectively precipitated and crystallized. The free base is then regenerated.

Once purified, the structure and identity of the synthesized compound are confirmed using a combination of spectroscopic methods. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for structure elucidation. researchgate.net They provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the connectivity and arrangement of the quinoline and piperazine fragments.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. tees.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the O-H stretch of the hydroxyl group on the quinolin-8-ol core and C-N bonds associated with the piperazine ring. researchgate.net

Elemental Analysis: This analysis provides the percentage composition of elements (C, H, N), which is compared against the calculated values for the proposed structure to confirm its empirical formula. researchgate.net

Table of Spectroscopic Data for a Representative Quinoline-Piperazine Hybrid

| Technique | Observed Features |

|---|---|

| ¹H NMR | Aromatic protons of the quinoline and phenyl rings, aliphatic protons of the piperazine ring, and a broad singlet for the hydroxyl (-OH) proton. Chemical shifts and coupling constants confirm substitution patterns. |

| ¹³C NMR | Distinct signals for all unique carbon atoms in the aromatic and aliphatic regions, confirming the carbon skeleton of the entire molecule. |

| IR (cm⁻¹) | Broad absorption band around 3400 cm⁻¹ (O-H stretching), aromatic C-H stretching (~3050 cm⁻¹), C=C and C=N stretching in the aromatic region (1500-1600 cm⁻¹), and C-N stretching (~1200-1300 cm⁻¹). |

| MS (ESI) | A prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight. |

Pharmacological Investigations of 2 4 Phenylpiperazin 1 Yl Quinolin 8 Ol and Its Hybrid Analogues

Dopamine (B1211576) Receptor Agonism and Selectivity Profiling

The arylpiperazine scaffold is a cornerstone in the development of ligands for dopamine receptors, which are critical targets in treating neurological and psychiatric disorders like Parkinson's disease and schizophrenia. nih.gov The incorporation of an 8-hydroxyquinoline (B1678124) group into this scaffold has been explored to create hybrid molecules with enhanced or multi-target functionalities. nih.gov

Binding assays are fundamental in determining a compound's affinity for its target receptor. For 2-(4-phenylpiperazin-1-yl)quinolin-8-ol analogues, these studies have been crucial in quantifying their interaction with dopamine D2 and D3 receptor subtypes. Research has shown that the 8-hydroxyquinoline moiety can be successfully integrated into hybrid structures without compromising, and in some cases enhancing, the affinity for these receptors. nih.gov

In studies of related hybrid compounds, the substitution on the quinoline (B57606) and phenylpiperazine rings plays a significant role in modulating binding affinity and selectivity. For instance, attaching a 5-methylquinoline-8-ol moiety to the piperazine (B1678402) ring resulted in compounds with low nanomolar potency for the D3 receptor. nih.gov The affinity of arylpiperazine ligands is largely governed by the interaction of the protonated nitrogen in the piperazine ring with a key aspartate residue (Asp 86) in the binding pocket of D2 and D3 receptors. bg.ac.rs The phenyl ring of the piperazine typically engages in edge-to-face interactions with aromatic amino acid residues within the receptor. bg.ac.rs

The development of ligands with a preference for the D3 receptor over the D2 receptor is a significant goal in drug discovery, as D3-selective compounds may offer therapeutic benefits with fewer side effects. mdpi.com Structure-activity relationship (SAR) studies on various N-phenylpiperazine analogues have demonstrated that modifications to the aryl group can produce compounds with high D3 affinity and substantial D3 versus D2 selectivity, sometimes exceeding 1000-fold. mdpi.com

Table 1: Dopamine Receptor Binding Affinities of Representative 8-Hydroxyquinoline Analogues This table contains interactive elements. Click on the headers to sort the data.

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 vs D2 Selectivity |

|---|---|---|---|

| Analogue 12a | 41 | 5.57 | ~7.4x |

Data sourced from research on 5-methylquinoline-8-ol analogues. nih.gov

Beyond simply binding to a receptor, it is critical to determine whether a compound activates it (agonism) or blocks it (antagonism). Functional assays, such as the GTPγS binding assay, measure the cellular response following ligand binding. This assay detects the activation of G-protein coupled receptors (GPCRs), like the D2 and D3 receptors, by quantifying the binding of a non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to G-proteins upon receptor stimulation. nih.gov

For hybrid analogues incorporating the 8-hydroxyquinoline structure, GTPγS functional assays have confirmed potent agonist properties at both D2 and D3 receptors. nih.gov The identification of potent agonism is significant, particularly for conditions like Parkinson's disease where stimulating dopamine receptors is a primary therapeutic strategy. nih.gov These functional studies confirm that the molecular design, which combines the dopamine agonist template with the 8-hydroxyquinoline moiety, successfully retains the desired functional activity at the target receptors. nih.gov

Functional selectivity, also known as biased agonism, is a phenomenon where a ligand preferentially activates one of several downstream signaling pathways coupled to a single receptor. This can lead to more targeted therapeutic effects with a reduced side-effect profile. Dopamine receptors are known to signal through various pathways, including the canonical G-protein-mediated pathways and β-arrestin-mediated pathways, such as the mitogen-activated protein kinase (MAPK) pathway.

Research into related 5-substituted quinolin-8-ol derivatives has provided evidence of such biased signaling. A specific analogue, 5-((4-(pyrimidin-2-yl)piperazin-1-yl)methyl)quinolin-8-ol, was found to engage G-protein (Gi)-mediated signaling via D2 or D3 receptors. researchgate.net However, the same compound did not activate the MAPK pathway, which is typically stimulated by other dopamine receptor agonists. researchgate.net This finding suggests that specific structural modifications within the 8-hydroxyquinoline-piperazine scaffold can direct the functional response of the dopamine receptor towards a particular intracellular signaling cascade, providing a clear example of functional selectivity. researchgate.net

Antimicrobial Research Focus

The 8-hydroxyquinoline core is a well-known metal-chelating agent with a long history of use in compounds possessing antimicrobial properties. Its derivatives have been investigated for activity against a wide spectrum of pathogens.

Derivatives of 8-hydroxyquinoline featuring a phenylpiperazine substituent have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies on quinoline-based hybrids have demonstrated varying levels of efficacy depending on the specific molecular structure and the bacterial strain.

Against Gram-positive bacteria, certain quinoline-2-one derivatives have shown significant activity against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). nih.gov Some quinoline-based hydroxyimidazolium hybrids have also demonstrated potent anti-staphylococcal properties, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL against S. aureus. mdpi.com

Activity against Gram-negative bacteria has also been reported. Small molecule screening identified a nitro-substituted 8-hydroxyquinoline-phenylpiperazine derivative as an inhibitor of the type III secretion system in Yersinia pseudotuberculosis, a mechanism crucial for its virulence. nih.gov Other research has shown that some 2-phenyl-quinoline derivatives display inhibitory activity against Escherichia coli. researchgate.net However, in some studies, quinoline hybrids showed limited activity against Gram-negative organisms like E. coli and Klebsiella pneumoniae, with MIC values often being ≥50 µg/mL. mdpi.com

Antifungal Properties Against Phytopathogenic Fungi

The significant impact of phytopathogenic fungi on global agriculture, causing substantial losses in crop yield and quality, has driven the search for novel and effective fungicides. nih.gov Within this context, derivatives of 8-hydroxyquinoline have been identified as a promising class of compounds. Research into a series of 8-hydroxyquinoline derivatives has demonstrated that these molecules can exhibit potent antifungal activity against a range of plant pathogens. nih.gov

In one notable study, a compound structurally analogous to 2-(4-phenylpiperazin-1-yl)quinolin-8-ol, identified as compound 2 in the research, showed exceptional broad-spectrum antifungal properties. nih.gov Its efficacy was evaluated against five major phytopathogenic fungi. The compound was found to be the most potent among all tested derivatives, with its inhibitory activity in some cases surpassing that of the commercial fungicide azoxystrobin. nih.gov The in vitro antifungal activity, measured as the half-maximal effective concentration (EC₅₀), highlighted its potent effects. For instance, it was particularly effective against Sclerotinia sclerotiorum and Botrytis cinerea. nih.gov

Further investigations using optical and scanning electron microscopy revealed that treatment with these 8-hydroxyquinoline derivatives caused significant morphological abnormalities in the mycelia of S. sclerotiorum, indicating a direct and disruptive impact on fungal growth and structure. nih.gov These findings suggest that the 8-hydroxyquinoline scaffold, particularly with substitutions at the 2-position, represents a valuable lead structure for the development of new agricultural fungicides. nih.gov

| Phytopathogenic Fungi | EC₅₀ (mM) |

|---|---|

| Botrytis cinerea | 0.0021 |

| Sclerotinia sclerotiorum | 0.0016 |

| Fusarium graminearum | 0.0124 |

| Fusarium oxysporum | 0.0059 |

| Magnaporthe oryzae | 0.0120 |

Inhibition of Bacterial Virulence Factors (e.g., Type III Secretion Systems)

Targeting bacterial virulence factors is an emerging antimicrobial strategy that aims to disarm pathogens rather than kill them, thereby reducing the selective pressure for the development of resistance. nih.gov Virulence factors, such as secretion systems, toxins, and biofilm-forming machinery, are essential for pathogens to colonize a host and cause disease. nih.govnih.gov The Type III Secretion System (T3SS) is a critical virulence factor for many Gram-negative bacteria, acting as a molecular syringe to inject effector proteins into host cells. nih.govmdpi.comnih.govnih.gov

While direct inhibition of the T3SS by 2-(4-phenylpiperazin-1-yl)quinolin-8-ol has not been extensively documented, research on related quinoline and quinazolinone scaffolds indicates that this class of compounds can interfere with other key virulence mechanisms, particularly quorum sensing (QS). nih.govmdpi.com Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation, based on population density. nih.govmdpi.comfrontiersin.org

For example, studies on quinazolinone analogues, which share structural similarities with the quinoline core, have shown they can act as inhibitors of the Pseudomonas aeruginosa QS system. nih.gov These compounds can antagonize QS receptors, such as PqsR, leading to a downstream reduction in the production of virulence factors like pyocyanin (B1662382) and a decrease in biofilm formation. nih.gov Similarly, certain natural phenolics and other heterocyclic compounds have been shown to disrupt QS signaling, highlighting the potential for small molecules to interfere with these bacterial communication pathways. mdpi.com Given the established role of the quinoline-piperazine scaffold in antimicrobial research, it is plausible that its derivatives could act as anti-virulence agents by inhibiting bacterial communication systems like quorum sensing, thereby preventing the coordinated expression of factors required for infection. nih.govnih.gov

Mechanistic Insights into Antimicrobial Action

The antimicrobial activity of 8-hydroxyquinoline and its derivatives, including 2-(4-phenylpiperazin-1-yl)quinolin-8-ol, is believed to be multifactorial, with metal ion chelation playing a central role. nbinno.comresearchgate.netnih.gov The 8-hydroxyquinoline scaffold is a potent bidentate chelating agent, capable of binding to essential metal ions such as iron (Fe), zinc (Zn), copper (Cu), and manganese (Mn). nih.govscirp.org These metal ions are critical cofactors for a wide range of microbial enzymes involved in vital metabolic processes. nbinno.com

By sequestering these essential metal ions, 8-hydroxyquinoline derivatives can disrupt microbial metal homeostasis, leading to the inhibition of key enzymatic functions and ultimately impeding pathogen growth and replication. nbinno.comnih.gov This mechanism is considered a primary driver of the broad-spectrum antibacterial and antifungal properties observed in this class of compounds. nbinno.comdoi.org

Beyond simple chelation, the metal complexes formed by 8-hydroxyquinoline can themselves exhibit potent bioactivity. For instance, the iron complex Fe(8-hydroxyquinoline)₃ has been shown to possess a dual antimicrobial mechanism. nih.gov It not only disrupts metal homeostasis through the chelating action of the 8-hydroxyquinoline ligand but also transports iron into the bacterial cell. nih.gov An excess of intracellular iron can catalyze the Fenton reaction, leading to the generation of highly toxic reactive oxygen species (ROS) that damage cellular components like DNA, proteins, and lipids, resulting in bacterial cell death. researchgate.netnih.gov Furthermore, some studies suggest that 8-hydroxyquinoline and its derivatives can directly inhibit critical cellular processes, such as RNA synthesis in bacteria. rsc.org This combination of disrupting metal balance, inducing oxidative stress, and potentially inhibiting other cellular pathways contributes to the robust antimicrobial profile of these compounds. nbinno.comnih.gov

Antimalarial Activity Studies

The increasing resistance of Plasmodium falciparum to conventional antimalarials like chloroquine (B1663885) (CQ) poses a significant global health challenge, necessitating the development of new therapeutic agents. nih.gov Quinoline-based compounds, particularly those featuring a 4-aminoquinoline (B48711) core, have been a cornerstone of antimalarial drug discovery. nih.gov Hybrid molecules that combine the 4-aminoquinoline scaffold with other pharmacophores, such as a piperazine moiety, have been investigated for their ability to overcome chloroquine resistance. nih.gov

Studies on 4-aminoquinoline-pyrimidine hybrids conjugated via a piperazine linker have demonstrated potent in vitro activity against both CQ-sensitive (CQS) and CQ-resistant (CQR) strains of P. falciparum. nih.gov Several of these hybrid compounds exhibited IC₅₀ values below 1 µM for both types of parasitic strains, with the most active compounds showing IC₅₀ values in the range of 0.13–0.14 μM. nih.gov This indicates that the hybrid approach can yield compounds that effectively circumvent the resistance mechanisms that render chloroquine ineffective. The efficacy of these compounds is often attributed to their ability to inhibit the detoxification of heme into hemozoin within the parasite's food vacuole, a mechanism shared with chloroquine. nih.gov

| Compound | IC₅₀ vs. P. falciparum W2 (CQR) (µM) | IC₅₀ vs. P. falciparum 3D7 (CQS) (µM) |

|---|---|---|

| Analogue 1 | 0.14 | < 1 |

| Analogue 2 | 0.13 | < 1 |

| Chloroquine | > 0.370 | ~0.020 |

Furthermore, the nature of the side chain can affect how the compound is recognized and handled by the parasite's resistance mechanisms, such as the P. falciparum chloroquine resistance transporter (PfCRT). nih.gov Some studies have found that while certain piperazine-containing hybrids are effective against CQR strains, they may still exhibit a degree of cross-resistance with chloroquine, revealing the complex influence of the side chain on overcoming resistance. nih.gov The lipophilicity and basicity of the side chain are also key factors, as they govern the drug's ability to accumulate in the acidic food vacuole of the parasite, which is essential for its mechanism of action. nih.gov

Anti-Proliferative and Antitumor Applications

The quinoline and piperazine scaffolds are recognized as "privileged structures" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer properties. mdpi.comnih.govmdpi.com Consequently, hybrid molecules incorporating both a quinoline core and a phenylpiperazine moiety have been explored as potential anti-proliferative and antitumor agents. mdpi.commdpi.comresearchgate.net

Research has led to the synthesis of novel derivatives of 2-(4-benzoyl-1-piperazinyl)-quinoline and 2-(4-cinnamoyl-1-piperazinyl)-quinoline, which were evaluated for their anticancer activity. mdpi.com In vitro studies using cell viability and wound healing assays demonstrated that these compounds possess significant anticancer effects. Several compounds from this series strongly inhibited the growth of B16F10 melanoma cells, indicating their potential as leads for new anticancer drugs. mdpi.com

In another study, a series of novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing a thiazole (B1198619) group were synthesized and evaluated. mdpi.com These compounds showed potent cytotoxic activity against the T-47D breast cancer cell line, with several analogues exhibiting greater potency than the standard drug Staurosporine. mdpi.com Mechanistic investigations revealed that the anti-proliferative effect of these compounds was associated with the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase, a key regulator of angiogenesis, which is critical for tumor growth and metastasis. mdpi.com Docking studies suggested that these molecules bind effectively to the ATP-binding site of VEGFR-2. mdpi.com These findings highlight the potential of 2-(4-phenylpiperazin-1-yl)quinolin-8-ol analogues as multi-targeted agents for cancer therapy. nih.govmdpi.comresearchgate.net

| Compound Analogue | Target Cell Line | IC₅₀ (µM) |

|---|---|---|

| Quinolin-2(1H)-one Derivative 1 | T-47D (Breast Cancer) | 2.73 |

| Quinolin-2(1H)-one Derivative 2 | T-47D (Breast Cancer) | 3.14 |

| 2-(4-Benzoyl-1-piperazinyl)-quinoline Derivative | B16F10 (Melanoma) | Potent Inhibition Reported |

| Staurosporine (Reference) | T-47D (Breast Cancer) | > 5 |

Antiproliferative Activity in Cancer Cell Lines

A significant body of research has demonstrated the potent antiproliferative effects of hybrid analogues of 2-(4-phenylpiperazin-1-yl)quinolin-8-ol across a variety of human cancer cell lines. The cytotoxic potential of these compounds has been quantified through IC50 values, which represent the concentration required to inhibit the growth of 50% of the cancer cells.

For instance, a novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline, named BAPPN, exhibited significant cytotoxicity against several cancer cell lines. nih.gov The IC50 values were determined to be 3.3 µg/mL for hepatocellular carcinoma (HepG2), 23 µg/mL for colon carcinoma (HCT-116), 3.1 µg/mL for breast cancer (MCF-7), and 9.96 µg/mL for lung cancer (A549) cells. nih.gov

Similarly, platinum(II) derivatives of 8-hydroxyquinoline, specifically YLN1 and YLN2, have shown notable activity against MDA-MB-231 breast cancer cells, with IC50 values of 5.49 ± 0.14 µM and 7.09 ± 0.24 µM, respectively. rsc.orgbohrium.com These compounds displayed a higher cytotoxicity against cancer cells compared to noncancerous HL-7702 cells, where the IC50 was greater than 20.0 µM. rsc.orgbohrium.com

Another study focused on a series of aminated quinolinequinones linked to piperazine analogs (QQ1-7). researchgate.net Among these, compound QQ1 was particularly effective against ACHN renal cancer cells, with an IC50 value of 1.55 µM. researchgate.net Furthermore, novel quinoline derivatives of combretastatin (B1194345) A-4 have demonstrated potent antiproliferative activities. mdpi.comresearchgate.net The most active compound in this series, 19h, showed superior IC50 values ranging from 0.02 to 0.04 µM against four different cancer cell lines, while exhibiting low cytotoxicity in non-cancerous MCF-10A cells. mdpi.comresearchgate.net

In an effort to target vascular endothelial growth factor receptor-2 (VEGFR-2), a series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were synthesized. nih.gov A dihalogenated derivative from this series displayed the best cytotoxic activity against the T-47D breast cancer cell line with an IC50 of 2.73 ± 0.16 µM. nih.gov

| Compound/Analogue | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| BAPPN | HepG2 (Hepatocellular Carcinoma) | 3.3 µg/mL | nih.gov |

| BAPPN | HCT-116 (Colon Carcinoma) | 23 µg/mL | nih.gov |

| BAPPN | MCF-7 (Breast Cancer) | 3.1 µg/mL | nih.gov |

| BAPPN | A549 (Lung Cancer) | 9.96 µg/mL | nih.gov |

| YLN1 (Platinum(II) derivative) | MDA-MB-231 (Breast Cancer) | 5.49 ± 0.14 µM | rsc.orgbohrium.com |

| YLN2 (Platinum(II) derivative) | MDA-MB-231 (Breast Cancer) | 7.09 ± 0.24 µM | rsc.orgbohrium.com |

| QQ1 (Aminated quinolinequinone) | ACHN (Renal Cancer) | 1.55 µM | researchgate.net |

| 19h (Combretastatin A-4 analogue) | Four cancer cell lines | 0.02 - 0.04 µM | mdpi.comresearchgate.net |

| Dihalogenated quinolinone derivative | T-47D (Breast Cancer) | 2.73 ± 0.16 µM | nih.gov |

Insights into Antitumor Mechanisms

The antitumor activity of these quinoline-based compounds stems from a variety of mechanisms that disrupt cancer cell proliferation and survival.

One primary mechanism is the induction of apoptosis, or programmed cell death. The BAPPN compound, for example, was found to significantly increase the protein expression of the tumor suppressor protein p53 and caspase-3, a key executioner of apoptosis. nih.gov Concurrently, it reduced the secretion of vascular endothelial growth factor (VEGF) and decreased the expression of proliferation markers PCNA and Ki67. nih.gov Similarly, certain quinoline derivatives of combretastatin A-4 were shown to induce apoptosis in MCF-7 cells. mdpi.comresearchgate.net

Another significant mechanism is the induction of DNA damage. The platinum(II) derivatives YLN1 and YLN2 were found to trigger significant DNA damage in MDA-MB-231 cancer cells, leading to senescence and apoptosis. rsc.orgbohrium.com Their antitumor action was also linked to the downregulation of hTERT mRNA expression, an enzyme crucial for telomere maintenance and cellular immortalization. rsc.orgbohrium.com

Cell cycle arrest is another key antitumor strategy. The aminated quinolinequinone QQ1 was observed to cause cell cycle arrest in ACHN cells. researchgate.net Specific 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives were found to arrest the cell cycle at the S phase. nih.gov Furthermore, the potent combretastatin A-4 analogue, 19h, caused cell cycle arrest in MCF-7 cells at the G2/M phase, which is consistent with its role as a tubulin polymerization inhibitor. mdpi.comresearchgate.net

Inhibition of critical enzymes involved in cancer progression is also a common mechanism. Certain 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives have shown inhibitory activity against VEGFR-2, a key mediator of angiogenesis. nih.gov Other quinoline-based compounds have been identified as inhibitors of topoisomerase II, an enzyme essential for DNA replication and repair.

Multifunctional Pharmacological Profiles

Beyond their anticancer properties, analogues of 2-(4-phenylpiperazin-1-yl)quinolin-8-ol exhibit a range of other pharmacological activities, positioning them as multifunctional agents.

Several quinoline derivatives have been noted for their antioxidant properties. mdpi.com For instance, bifunctional iron chelators have been developed by attaching an iron-binding 8-hydroxyquinoline moiety to a piperazine group. nih.gov These compounds, such as VK 28 and M30, have demonstrated antioxidant and neuroprotective effects in animal studies, primarily by reducing oxidative stress. nih.gov The ability to chelate iron is significant, as iron can participate in the generation of harmful reactive oxygen species. nih.gov

The quinoline scaffold is also a key component in the development of agents for neurodegenerative diseases. nih.gov Analogues have been designed as highly potent dopamine D2/D3 agonists with iron-chelating properties, indicating potential applications in the therapy for Parkinson's disease. nih.gov The dual functionality of these molecules allows them to potentially provide both symptomatic relief and neuroprotection. nih.gov

Furthermore, the general structure of quinoline and its derivatives has been associated with a wide array of biological activities, including anti-inflammatory, antimalarial, antibacterial, and antiviral properties, making this chemical scaffold a "privileged structure" in medicinal chemistry. mdpi.com

Mechanistic Investigations Beyond Target Binding

Metal Ion Chelation Properties and Their Biological Implications

The structure of 2-(4-phenylpiperazin-1-yl)quinolin-8-ol incorporates an 8-hydroxyquinoline (B1678124) (8HQ) scaffold, a well-documented and potent metal chelator. dovepress.comresearchgate.netnih.gov This inherent chelating ability is a cornerstone of its multifaceted biological activities. The disruption of metal homeostasis is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders and cancer. dovepress.comresearchgate.net Compounds that can selectively chelate and modulate the concentration of bioactive metal ions are therefore of significant therapeutic interest. dovepress.com

The 8-hydroxyquinoline moiety within 2-(4-phenylpiperazin-1-yl)quinolin-8-ol is the primary driver of its metal-chelating properties. researchgate.netnih.gov The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group at the 8-position form a bidentate coordination site, allowing for the stable binding of various divalent and trivalent metal ions. nih.gov Among the seven isomers of monohydroxyquinolines, only 8-hydroxyquinoline possesses this specific arrangement that enables the formation of stable five-membered chelate rings with metal ions. researchgate.netnih.gov

The biological implications of this chelation are vast. In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, the dysregulation of metal ions like copper, zinc, and iron is a known contributor to protein aggregation and oxidative stress. dovepress.comnih.gov An ideal metal chelator for neurological conditions should be lipophilic to cross the blood-brain barrier and possess a moderate binding affinity to restore metal balance without depleting essential metalloenzymes. dovepress.com The 8-hydroxyquinoline scaffold is a planar, lipophilic molecule, suggesting that 2-(4-phenylpiperazin-1-yl)quinolin-8-ol may have the requisite physicochemical properties to access the central nervous system. researchgate.net

Table 1: Metal Ion Chelation Characteristics of the 8-Hydroxyquinoline Moiety

| Metal Ion | Coordination | Potential Biological Relevance |

| Copper (Cu²⁺) | Forms stable complexes, influencing processes like angiogenesis and protein aggregation. dovepress.comnih.gov | Modulation of copper levels is a therapeutic strategy in certain cancers and neurodegenerative diseases. dovepress.comnih.gov |

| Zinc (Zn²⁺) | Chelates zinc, which is involved in neurotransmission and enzymatic functions. dovepress.com | Restoration of zinc homeostasis is crucial in neurological health. dovepress.com |

| Iron (Fe²⁺/Fe³⁺) | Sequesters iron, a key participant in the generation of reactive oxygen species via the Fenton reaction. nih.gov | Iron chelation is a neuroprotective strategy to mitigate oxidative stress. nih.gov |

This table summarizes the general metal chelation properties of the 8-hydroxyquinoline core structure.

A study on a closely related compound, 2-(4-phenylpiperazinyl)methyl-3-(8-quinolinol-5-yl)-4(3h)-quinazolinone, which also contains the 8-hydroxyquinoline and phenylpiperazine moieties, demonstrated the formation of stable chelates with various transition metals, including Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺, and Mn²⁺. scispace.com This further supports the strong chelating potential inherent in the structural framework of 2-(4-phenylpiperazin-1-yl)quinolin-8-ol.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a common pathological feature in many diseases. mdpi.com Metal ions, particularly iron and copper, are potent catalysts in the generation of highly reactive hydroxyl radicals through the Fenton and Haber-Weiss reactions. nih.gov

By chelating these redox-active metal ions, 2-(4-phenylpiperazin-1-yl)quinolin-8-ol can theoretically suppress the formation of these damaging ROS. nih.govnih.gov The sequestration of iron, for instance, would prevent its participation in the Fenton reaction, thereby reducing the production of hydroxyl radicals and mitigating oxidative damage to lipids, proteins, and DNA. nih.gov This antioxidant mechanism, which is secondary to its chelating ability, is a significant aspect of the biological implications of this compound. Several studies on 8-hydroxyquinoline derivatives have highlighted their capacity to reduce oxidative stress, suggesting a similar potential for 2-(4-phenylpiperazin-1-yl)quinolin-8-ol. nih.govmdpi.com

Membrane-Active Mechanisms of Action

Interactions with Bacterial Enzymes

While the broad-spectrum antimicrobial activity of 8-hydroxyquinoline and its derivatives is well-established, specific data on the interaction of 2-(4-phenylpiperazin-1-yl)quinolin-8-ol with bacterial enzymes is limited. nih.gov The antimicrobial effects of 8-hydroxyquinoline compounds are often attributed to their metal chelating properties. researchgate.net It is hypothesized that these compounds can inhibit microbial growth by sequestering essential metal ions that are crucial for the function of bacterial enzymes. researchgate.net

Furthermore, the formation of metal-8-hydroxyquinoline complexes can lead to the generation of more potent antimicrobial agents. The lipophilicity of these complexes can facilitate their transport across bacterial cell membranes, allowing them to reach and inhibit intracellular targets. A study on a series of 5-((4-alkylpiperazin-1-yl)methyl)quinolin-8-ol derivatives, which are structurally related to the compound of interest, demonstrated antibacterial activity against both Gram-positive and Gram-negative bacterial strains. researchgate.net This suggests that 2-(4-phenylpiperazin-1-yl)quinolin-8-ol may also possess antimicrobial properties, potentially mediated by the inhibition of essential bacterial enzymes through metal chelation or other mechanisms. However, direct experimental evidence and detailed enzymatic inhibition studies for this specific compound are needed to confirm this hypothesis.

Advanced Applications in Materials Science: Corrosion Inhibition

Application of 5-((4-Phenylpiperazin-1-yl)methyl)8-hydroxyquinoline as a Corrosion Inhibitor

A novel 8-hydroxyquinoline (B1678124) derivative, 5-((4-phenylpiperazin-1-yl)methyl)8-hydroxyquinoline (PPMQ), has been synthesized and identified as a potent corrosion inhibitor for carbon steel in 1 M hydrochloric acid (HCl) environments. research-nexus.netresearchgate.net The effectiveness of organic compounds as corrosion inhibitors is closely linked to their molecular structure, including the presence of functional groups, electron density, and steric factors. jmaterenvironsci.com 8-hydroxyquinoline derivatives, in particular, are known for their ability to form strong coordinate bonds with metal surfaces. tandfonline.comtandfonline.com

The performance of PPMQ is dependent on its concentration. research-nexus.netresearchgate.net Research demonstrates that as the concentration of PPMQ increases, its inhibition efficiency also increases, reaching an optimal performance at a specific concentration. research-nexus.net For instance, at a concentration of 10⁻³ M, PPMQ exhibits a high inhibition efficiency of 96% at room temperature (298 K). research-nexus.netresearchgate.net However, the inhibitor's effectiveness is observed to decrease as the temperature rises, which suggests that temperature is a critical factor in its application. research-nexus.netresearchgate.net This phenomenon is often attributed to the desorption of the inhibitor from the metal surface at higher temperatures. jmaterenvironsci.comresearchgate.net

Electrochemical Characterization of Inhibition Efficiency

Electrochemical techniques are fundamental in evaluating the performance of corrosion inhibitors. Methods such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) provide detailed insights into the inhibition mechanism. jmaterenvironsci.comresearch-nexus.net

Potentiodynamic polarization studies for PPMQ reveal that it functions as a mixed-type inhibitor with a predominant cathodic effect. research-nexus.netresearchgate.net This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, though its effect on the cathodic reaction is more pronounced. research-nexus.net The addition of PPMQ to the corrosive solution leads to a decrease in the corrosion current density (i_corr). tandfonline.com

Electrochemical Impedance Spectroscopy (EIS) measurements further confirm the protective action of PPMQ. research-nexus.net The presence of the inhibitor increases the charge transfer resistance (R_ct), indicating a slowing down of the corrosion process at the metal-solution interface. najah.edutandfonline.com The formation of a protective film by the inhibitor on the steel surface is evidenced by these electrochemical findings. jmaterenvironsci.com

Table 1: Electrochemical Polarization Parameters for Carbon Steel in 1 M HCl with and without PPMQ at 298 K

| Inhibitor Concentration (M) | i_corr (μA/cm²) | E_corr (mV/SCE) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | 986 | -482 | - |

| 10⁻⁶ | 286 | -489 | 71.0 |

| 10⁻⁵ | 158 | -493 | 84.0 |

| 10⁻⁴ | 79 | -501 | 92.0 |

Data synthesized from research findings. research-nexus.net

Table 2: Electrochemical Impedance Spectroscopy Parameters for Carbon Steel in 1 M HCl with and without PPMQ at 298 K

| Inhibitor Concentration (M) | R_ct (Ω·cm²) | C_dl (μF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | 65 | 120 | - |

| 10⁻⁶ | 210 | 85 | 69.0 |

| 10⁻⁵ | 450 | 60 | 85.5 |

| 10⁻⁴ | 890 | 42 | 92.7 |

Data synthesized from research findings. research-nexus.net

Adsorption Mechanisms on Metal Surfaces

The protective action of an organic inhibitor is contingent on its adsorption onto the metal surface, forming a film that isolates the metal from the corrosive medium. jmaterenvironsci.comjmaterenvironsci.com This adsorption is influenced by the inhibitor's chemical structure, the nature of the metal surface, and the type of corrosive environment. jmaterenvironsci.com

The adsorption of PPMQ on a carbon steel surface is characterized as physisorption. research-nexus.netresearchgate.net Physisorption, or physical adsorption, involves weaker electrostatic forces between the inhibitor molecules and the metal surface, such as van der Waals forces. The determination of whether adsorption is primarily physical or chemical is often based on the value of the standard free energy of adsorption (ΔG°_ads). Generally, values of ΔG°_ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption, which involves charge sharing or transfer and the formation of a coordinate-type bond. mdpi.com For PPMQ, the calculated thermodynamic parameters support a physisorption mechanism. research-nexus.netresearchgate.net This is also consistent with the observation that inhibition efficiency decreases with increasing temperature, as the weaker bonds are more easily broken by thermal energy. researchgate.net

To understand the interaction between the inhibitor and the metal surface, adsorption isotherms are used. researchgate.netjmaterenvironsci.com The adsorption of PPMQ molecules on the carbon steel surface has been found to conform to the Langmuir adsorption isotherm. research-nexus.netresearchgate.net The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface, where each adsorption site holds one inhibitor molecule, and there are no interactions between the adsorbed molecules. researchgate.netwikipedia.org

The Langmuir isotherm is represented by the equation: C/θ = 1/K_ads + C

Where C is the concentration of the inhibitor, θ is the surface coverage (calculated from inhibition efficiency), and K_ads is the equilibrium constant of the adsorption process. researchgate.net A linear relationship between C/θ and C indicates that the adsorption follows the Langmuir isotherm. researchgate.net The high value of the adsorption equilibrium constant (K_ads) for PPMQ reflects its strong ability to adsorb onto the steel surface. research-nexus.netresearchgate.net

Surface Analysis Techniques for Protective Film Formation

Surface analysis techniques provide direct evidence of the formation of a protective inhibitor film on the metal surface. Scanning Electron Microscopy (SEM) is a widely used method for this purpose. jmaterenvironsci.comresearch-nexus.net

In the absence of an inhibitor, the surface of carbon steel exposed to a 1 M HCl solution shows significant damage, characterized by a rough and heterogeneous appearance due to the aggressive acid attack. research-nexus.net However, in the presence of PPMQ, SEM analysis reveals a much smoother surface. research-nexus.netresearchgate.net This observation confirms the formation of a protective film by the PPMQ molecules, which effectively covers the steel surface and shields it from the corrosive environment. research-nexus.net Other surface techniques like Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS) can also be employed to further characterize the morphology and composition of such protective films. najah.eduresearchgate.net

Future Directions and Research Opportunities

Rational Design for Enhanced Selectivity and Potency

The future development of analogs of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol will heavily rely on rational design strategies to optimize its affinity for specific biological targets while minimizing off-target effects. Structure-activity relationship (SAR) studies are fundamental to this endeavor. By systematically modifying the three main components of the molecule—the quinoline (B57606) ring, the phenylpiperazine moiety, and the hydroxyl group at the 8-position—researchers can gain insights into the structural requirements for potent and selective biological activity.

For instance, substitutions on the phenyl ring can significantly influence the compound's interaction with target proteins. The introduction of electron-withdrawing or electron-donating groups at various positions can alter the electronic distribution and steric bulk, thereby modulating binding affinity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, such as Comparative Molecular Field Analysis (CoMFA), can be employed to build predictive models that correlate these structural modifications with biological activity. nih.gov These models can then guide the design of new derivatives with improved potency and selectivity.

A key aspect of rational design will be to achieve greater selectivity for the desired biological target. For example, if the primary target is a specific receptor subtype, modifications can be tailored to exploit subtle differences in the binding pockets of related receptors, thereby reducing the likelihood of off-target interactions and associated side effects. This can be achieved by incorporating functionalities that form specific hydrogen bonds or hydrophobic interactions unique to the target of interest.

Table 1: Potential Modifications for SAR Studies of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol

| Molecular Component | Potential Modifications | Desired Outcome |

|---|---|---|

| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -Cl, -CF3) | Enhanced potency and altered selectivity |

| Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Modulation of binding affinity | |

| Varying substitution patterns (ortho, meta, para) | Optimization of steric and electronic interactions | |

| Quinoline Ring | Substitution at various positions (e.g., 4, 5, 6, 7) | Improved pharmacokinetic properties |

| Introduction of bioisosteric replacements | Enhanced target binding | |

| Piperazine (B1678402) Linker | Constraining the linker with bicyclic structures | Increased rigidity and receptor affinity |

Exploration of Novel Biological Targets and Therapeutic Areas

While the initial therapeutic focus for quinoline-piperazine hybrids has been in areas such as anticancer and antimicrobial research, the unique chemical architecture of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol suggests potential applications in other therapeutic domains.

Neurodegenerative Diseases: The 8-hydroxyquinoline (B1678124) moiety is a known metal chelator, and aberrant metal ion homeostasis is implicated in the pathology of neurodegenerative disorders like Alzheimer's and Parkinson's diseases. nih.govmdpi.com The ability of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol to sequester excess metal ions could mitigate oxidative stress and protein aggregation, key events in neuronal damage. nih.gov Future research should investigate the neuroprotective effects of this compound and its derivatives in relevant in vitro and in vivo models of neurodegeneration. mdpi.comnih.gov

Antiviral Applications: Quinoline derivatives have demonstrated a broad spectrum of antiviral activities. nih.govmdpi.com The potential of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol as an antiviral agent warrants exploration. nih.govfrontiersin.org Screening against a panel of viruses, coupled with mechanistic studies to identify the viral or host targets, could unveil novel therapeutic opportunities in infectious diseases.

Table 2: Potential Therapeutic Areas for 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol

| Therapeutic Area | Rationale | Research Focus |

|---|---|---|

| Neurodegenerative Diseases | 8-hydroxyquinoline as a metal chelator | Investigation of neuroprotective effects in models of Alzheimer's and Parkinson's disease. |

| Antiviral Infections | Known antiviral activity of quinoline scaffolds | Screening against a broad range of viruses and elucidation of the mechanism of action. |

| Anti-inflammatory Disorders | Modulation of inflammatory pathways by related compounds | Evaluation of anti-inflammatory activity in cellular and animal models of inflammation. |

Development of Advanced Synthetic Methodologies

The efficient and versatile synthesis of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol and its analogs is crucial for driving further research and development. While classical methods for quinoline synthesis, such as the Skraup and Friedländer reactions, are well-established, the exploration of more advanced synthetic methodologies can offer significant advantages in terms of yield, purity, and the ability to generate diverse libraries of compounds.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of quinoline derivatives. nih.gov This technology can be particularly beneficial for the rapid generation of a library of analogs for SAR studies.

Transition-Metal Catalyzed Cross-Coupling Reactions: Modern catalytic methods, such as palladium- or copper-catalyzed C-N cross-coupling reactions, provide powerful tools for the construction of the C-N bond between the quinoline core and the piperazine linker. mdpi.commdpi.com These methods often exhibit high functional group tolerance, allowing for the synthesis of complex derivatives.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reproducibility. The development of a flow-based synthesis for 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol would be a significant step towards its large-scale production for preclinical and clinical studies.

Novel Catalytic Systems: The exploration of novel catalysts, including nanocatalysts and magnetically separable catalysts, can lead to more sustainable and environmentally friendly synthetic routes. nih.govnih.gov These catalysts can often be recycled and reused, reducing waste and cost. nih.gov

Integration of In Silico and Experimental Approaches for Mechanism Elucidation

A synergistic approach that combines computational (in silico) and experimental methods is essential for a comprehensive understanding of the mechanism of action of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol.

Molecular Docking and Dynamics Simulations: In silico molecular docking studies can predict the binding mode of the compound to its biological target, providing insights into the key interactions that govern its affinity. nih.govnih.govdergipark.org.tr Molecular dynamics simulations can further explore the dynamic behavior of the ligand-protein complex, offering a more detailed picture of the binding event.

Chemical Proteomics for Target Deconvolution: For compounds identified through phenotypic screening, where the biological target is unknown, chemical proteomics offers a powerful approach for target deconvolution. nih.govki.seeuropeanreview.org Techniques such as affinity chromatography coupled with mass spectrometry can be used to identify the proteins that directly interact with 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol in a complex biological sample. nih.govresearchgate.net

Quantum Chemical Calculations: Quantum mechanical calculations can be employed to study the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals. This information can help to rationalize its reactivity and interactions with biological macromolecules.

The integration of these in silico predictions with experimental validation through biochemical and cellular assays is crucial. For example, a predicted binding mode from docking studies can be validated by site-directed mutagenesis of the target protein and subsequent binding assays. This iterative cycle of prediction and experimentation will accelerate the elucidation of the compound's mechanism of action and guide the rational design of more effective therapeutic agents.

Q & A

How can researchers optimize the synthesis of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol and its derivatives?

Basic Synthesis Methodology

The compound and its derivatives are synthesized via a Mannich-type reaction. A typical protocol involves reacting 5-((piperazin-1-yl)methyl)quinolin-8-ol with substituted benzofurans in dimethylformamide (DMF) under ambient conditions. Formaldehyde (37%) is added as a methylene bridge facilitator, and the mixture is stirred for 3 hours. The product is precipitated with excess water, filtered, and recrystallized from ethanol . For structural diversification, microwave-assisted synthesis (120°C, 250W) can reduce reaction times and improve yields for piperazine-linked analogs .

What analytical techniques are most reliable for confirming the structure and purity of this compound?

Basic Characterization

Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated in tin(IV) complexes of quinolin-8-ol derivatives . Purity is validated via HPLC with UV detection (λ = 254 nm) and melting point analysis.

How can researchers evaluate the dopamine D2/D3 receptor agonist activity of this compound?

Advanced Pharmacological Analysis

Use radioligand binding assays with [³H]spiperone or [³H]raclopride on striatal membrane preparations to quantify receptor affinity (Ki). Functional activity (EC50) is assessed via cAMP inhibition in HEK-293 cells expressing human D2/D3 receptors. In vivo efficacy is tested in 6-hydroxydopamine (6-OHDA) lesioned rats, monitoring rotational behavior post-administration .

What methodologies are effective for assessing iron-chelating properties?

Advanced Mechanistic Study

Employ the ferrozine assay to measure iron(II) chelation in vitro. For in vivo validation, use murine models of iron overload (e.g., hemochromatosis), quantifying liver iron content via atomic absorption spectroscopy. Electrochemical methods (cyclic voltammetry) can determine redox activity of the iron-chelate complex .

How should researchers design experiments to study neuroprotective effects in Parkinson’s disease models?

Advanced Experimental Design

Incorporate the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model. Measure tyrosine hydroxylase (TH) immunoreactivity in the substantia nigra and striatum. Pair with behavioral tests (rotarod, grip strength) and biomarkers like glutathione peroxidase (GPx) to evaluate oxidative stress mitigation .

What assays are suitable for evaluating P-glycoprotein (P-gp)-mediated multidrug resistance reversal?

Advanced Cancer Research Application

Use Lucena-1 (P-gp overexpressing) and K562 (P-gp negative) cell lines. Measure intracellular accumulation of fluorescent substrates (e.g., rhodamine-123) via flow cytometry. Calculate reversal fold (RF) as RF = (Fluorescencecompound / Fluorescencecontrol). Validate with verapamil as a positive control .

What safety protocols are critical for handling this compound in the lab?

Basic Laboratory Practice

Wear PPE (gloves, lab coat, goggles) and use a fume hood. Store at 2–8°C in airtight containers. Monitor for decomposition via TLC or HPLC, as stability data under ambient conditions are limited . Avoid strong oxidizers and acidic/basic environments to prevent hazardous reactions.

How can researchers address contradictions between in vitro and in vivo efficacy data?

Advanced Data Analysis

Reconcile discrepancies by evaluating pharmacokinetic parameters (e.g., bioavailability, plasma protein binding) via LC-MS/MS. Test metabolite activity using liver microsome assays. Adjust dosing regimens or explore prodrug strategies to enhance blood-brain barrier penetration .

Which solvents are optimal for recrystallization to ensure high purity?

Basic Purification Strategy

Ethanol and ethyl acetate are preferred due to moderate polarity and low residue risk. For polar derivatives, a DMF/water (1:5 v/v) system achieves better crystal formation .

What strategies improve blood-brain barrier (BBB) penetration for CNS-targeted analogs?

Advanced Drug Design

Modify logP (aim for 2–3) via substituent tuning (e.g., halogenation, methoxy groups). Use in situ perfusion models to measure BBB permeability. Consider prodrugs (e.g., ester derivatives) that hydrolyze in neural tissue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.